Product packaging for Methenamine mandelate(Cat. No.:CAS No. 587-23-5)

Methenamine mandelate

Katalognummer: B1676378
CAS-Nummer: 587-23-5
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: UXNFIJPHRQEWRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Evolution of Research Perspectives on Methenamine (B1676377) Mandelate (B1228975)

Research on methenamine mandelate has evolved, particularly in the context of its efficacy compared to its hippurate salt and its role in specific patient populations. Methenamine is available in two salt forms: methenamine hippurate and this compound. nih.govplos.org While both forms rely on the conversion of methenamine to formaldehyde (B43269), they have different pharmacokinetic profiles and dosing schedules. nih.gov Some in vitro studies have suggested that this compound is as active as the parent compound, methenamine, while methenamine hippurate may be less active. ncats.io

Early clinical trials in the 1970s demonstrated that this compound was effective in delaying the recurrence of bacteriuria. nih.gov One study showed that compared to a placebo, this compound resulted in significantly more negative urine cultures (69% vs. 43%) and a reduction in the recurrence of bacteriuria for up to 25 months. nih.gov

More recent research has often focused on methenamine hippurate, with a 2012 Cochrane review suggesting its effectiveness in preventing UTIs in individuals without renal tract abnormalities. plos.orgtandfonline.com However, studies have also included this compound, sometimes comparing its efficacy to the hippurate salt and placebo. One study found no significant difference between methenamine hippurate, this compound, and no treatment in the number of patients with post-natal bacteriuria. bjgp.org

The table below summarizes key research findings on the efficacy of this compound in preventing bacteriuria and UTIs.

Study FocusComparatorKey Finding
Delaying recurrence of bacteriuriaPlaceboThis compound led to more negative cultures (69% vs 43%) and delayed recurrence for up to 25 months. nih.gov
Post-natal bacteriuriaMethenamine hippurate, no treatmentNo significant difference in the incidence of bacteriuria between the groups. bjgp.org
Prevention of UTI in neurogenic bladderPlaceboThis compound with acidification was superior in preventing UTIs. the-hospitalist.org

Current Relevance in Antimicrobial Stewardship and Non-Antibiotic Strategies

The rise of antimicrobial resistance has led to a renewed interest in non-antibiotic therapies like this compound for the prevention of recurrent UTIs. nih.govplos.orgtandfonline.comsci-hub.se As an antiseptic, methenamine does not contribute to the development of antibiotic resistance, a significant advantage in the current healthcare landscape. nih.govwikipedia.org

Methenamine is now considered a viable alternative to long-term, low-dose antibiotic prophylaxis for recurrent UTIs. nih.govnihr.ac.uk Recent high-quality clinical trials, such as the ALTAR trial, have found methenamine to be non-inferior to daily antibiotic prophylaxis in preventing UTIs. wikipedia.org This resurgence in interest is driven by the need to reduce antibiotic consumption and combat the global public health threat of multidrug resistance. nih.govplos.org

The table below highlights the advantages of methenamine in the context of antimicrobial stewardship.

FeatureAdvantage in Antimicrobial Stewardship
Mechanism of ActionAs a urinary antiseptic, it does not promote bacterial resistance. nih.govwikipedia.org
Alternative to AntibioticsReduces the need for long-term antibiotic prophylaxis, helping to curb the development of resistant organisms. nih.govnihr.ac.uk
EfficacyRecent studies show it is non-inferior to antibiotics for UTI prevention. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N4O3 B1676378 Methenamine mandelate CAS No. 587-23-5

Eigenschaften

IUPAC Name

2-hydroxy-2-phenylacetic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3.C6H12N4/c9-7(8(10)11)6-4-2-1-3-5-6;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5,7,9H,(H,10,11);1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNFIJPHRQEWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941180
Record name Hydroxy(phenyl)acetic acid--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587-23-5, 6754-75-2, 19442-87-6
Record name Methenamine mandelate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=587-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-hydroxy-, compd. with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6754-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methenamine mandelate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexamethylenetetramine, mandelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy(phenyl)acetic acid--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methenamine mandelate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.727
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHENAMINE MANDELATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/695N30CINR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action and Biochemical Pathways

Hydrolysis of Methenamine (B1676377) to Formaldehyde (B43269) and Ammonia (B1221849)

N₄(CH₂)₆ + 6H₂O --(H⁺)--> 4NH₃ + 6HCHO asm.org

This conversion is a key feature of its mechanism, making methenamine a prodrug that delivers formaldehyde directly to the site of infection. patsnap.com The mandelic acid component of the salt contributes to creating the necessary acidic environment to facilitate this hydrolysis. drugs.com

Role of Acidic Environment in Formaldehyde Formation

The conversion of methenamine to formaldehyde is entirely dependent on the pH of the urine. patsnap.comnih.govnih.gov An acidic environment is essential for the hydrolysis reaction to occur at a therapeutically effective rate. drugs.comnih.gov If the urine is not sufficiently acidic, the release of formaldehyde is incomplete, which diminishes the antimicrobial activity of the drug. patsnap.com

For maximum efficacy, the urinary pH should be maintained at 5.5 or lower. patsnap.comdrugs.comdroracle.aiidstewardship.com While some formaldehyde formation occurs at a pH below 6.0, the rate and concentration increase significantly at more acidic levels. nih.govdroracle.aidroracle.aidroracle.ai Studies have shown that bactericidal concentrations of formaldehyde are achieved when the urine pH is less than 5.7 to 5.85. bohrium.comnih.govnih.gov The half-life of methenamine's conversion to formaldehyde dramatically increases as the pH rises, from about 20 hours at pH 5.0 to approximately 400 hours at pH 6.5, highlighting the critical nature of an acidic urinary environment. nih.gov

Urine pHMethenamine to Formaldehyde Conversion RateTherapeutic Efficacy
< 5.5OptimalMaximum bactericidal activity
5.7 - 5.85EffectiveBacteriostatic concentrations achievable
> 6.0Significantly ReducedDiminished to ineffective antimicrobial activity

The concentration of formaldehyde in the urine is a critical factor for its antimicrobial effect and is influenced by both urine pH and volume. nih.gov As previously established, a lower pH accelerates the hydrolysis of methenamine, leading to higher concentrations of formaldehyde. nih.gov

Urinary volume also plays a significant role; reduced urinary flow rates can lead to increased formaldehyde concentrations. nih.gov Similarly, larger residual volumes in the bladder can increase the time available for methenamine to convert to formaldehyde and prolong the exposure of bacteria to the bactericidal agent. nih.gov Conversely, high urine output can dilute the concentration of both methenamine and the resulting formaldehyde, potentially reducing its efficacy.

Role of Mandelic Acid in Urinary Acidification and Antimicrobial Activity

Methenamine mandelate (B1228975) is a chemical combination of two active components: methenamine and mandelic acid. drugs.com The therapeutic efficacy of this compound as a urinary antiseptic is critically dependent on the acidic environment of the urine. drugs.comnih.gov The mandelic acid component plays a dual role in the compound's mechanism of action: it contributes to the acidification of urine and exerts its own intrinsic antimicrobial activity. drugs.commedscape.com

The primary mechanism of methenamine mandelate relies on the hydrolysis of the methenamine component into formaldehyde and ammonia in an acidic medium. nih.govglobalrx.com Formaldehyde provides a nonspecific bactericidal action by denaturing the proteins and nucleic acids of bacteria. nih.gov This conversion is highly pH-dependent, with optimal efficacy occurring at a urinary pH of 5.5 or lower. drugs.comnih.gov As the urinary pH increases towards 6.0, the rate of formaldehyde release diminishes significantly, rendering the treatment less effective. drugs.com

Mandelic acid contributes to creating and maintaining the necessary low urinary pH for this conversion to occur. drugs.com Beyond its role as an acidifier, mandelic acid possesses its own bacteriostatic properties, which are also most effective in an acidic environment. drugs.comnih.gov Research has demonstrated that mandelic acid has limited antimicrobial activity on its own, but this activity is pronounced at lower pH values. nih.gov It has been shown to be an antiseptic against various microbial pathogens, including Staphylococcus aureus, E. coli, Proteus sp., and Pseudomonas sp. nih.gov

The relationship between urinary pH and the generation of effective concentrations of formaldehyde from methenamine is a key aspect of its clinical action. Studies using an in vitro system that simulates the dynamics of the urinary tract have provided specific data on this process. researchgate.net

Table 1: Conditions for Achieving Bacteriostatic Formaldehyde Concentrations from Methenamine researchgate.net
Methenamine Concentration in UrineRequired Urinary pHResulting Formaldehyde ConcentrationTime to Antibacterial Effect
≥ 0.6 mg/ml≤ 5.7≥ 25 µg/ml2 hours
≥ 1 mg/ml≤ 5.85≥ 25 µg/ml2 hours

The intrinsic antimicrobial properties of mandelic acid have been studied against a range of urinary pathogens. Its effectiveness is dependent on both the concentration and the pH of the environment.

Table 2: Antimicrobial Spectrum of Mandelic Acid nih.govalmondclear.com
PathogenTypeSusceptibility to Mandelic Acid
Staphylococcus aureusGram-positiveSusceptible
Escherichia coliGram-negativeSusceptible
Proteus speciesGram-negativeSusceptible
Pseudomonas speciesGram-negativeSusceptible
Fungi (general)FungusSusceptible

Pharmacological Studies of Methenamine Mandelate

Pharmacokinetics of Methenamine (B1676377) and its Metabolites

The pharmacokinetic profile of methenamine mandelate (B1228975) is central to its therapeutic action, ensuring that sufficient concentrations of the active compound reach the urinary tract.

Methenamine mandelate is readily absorbed from the gastrointestinal tract following oral administration. drugs.comglobalrx.com However, a portion of the methenamine, estimated to be between 10% and 30%, can be prematurely hydrolyzed into formaldehyde (B43269) and ammonia (B1221849) by the acidic environment of the stomach. drugs.com To mitigate this premature degradation and improve the amount of active drug reaching the urinary tract, some formulations of this compound are enteric-coated. This coating is designed to delay the release of the drug until it reaches the more alkaline environment of the intestines, thereby reducing its hydrolysis in the gastrointestinal tract and slowing the rate of absorption. drugs.com

Non-enteric-coated forms of methenamine are absorbed more rapidly, with maximum excretion rates observed within three hours of dosing. In contrast, enteric-coated tablets show a delayed-release, with peak excretion rates occurring between 7 and 17 hours after administration. nih.govbohrium.com Despite these differences in absorption rates, studies have shown no significant variations in the total amount of free formaldehyde excreted in the urine among different product formulations. nih.govbohrium.com

After a single oral dose, maximum plasma concentrations of methenamine are typically reached within one to two hours. nih.gov

The apparent volume of distribution for methenamine is approximately 0.56 L/kg. oup.com This value is similar to that of total body water, suggesting that the drug is widely distributed throughout the body's aqueous compartments. nih.gov Methenamine has been found to cross the placental barrier and is also distributed into breast milk. drugs.comnih.gov

The primary route of elimination for methenamine and its components is through the kidneys. globalrx.com Within 24 hours of a single oral dose, 70% to 90% of the methenamine is excreted unchanged in the urine through a combination of glomerular filtration and tubular secretion. drugs.comdrugbank.com The mandelic acid component is also excreted via both glomerular filtration and tubular excretion. drugs.com

The renal clearance of methenamine is approximately 1.46 ml/min/kg, with a total clearance of about 1.58 ml/min/kg. oup.com Studies have shown that the amount of methenamine recovered in the urine corresponds to about 80% of the administered dose over a 12-hour period. nih.gov

Pharmacokinetic Parameters of Methenamine
ParameterValueReference
Volume of Distribution~0.56 L/kg oup.com
Renal Clearance~1.46 ml/min/kg oup.com
Total Clearance~1.58 ml/min/kg oup.com
24-hour Urinary Excretion (unchanged)70-90% drugs.comdrugbank.com

The elimination half-life of methenamine in individuals with normal renal function is approximately 3 to 4.3 hours. oup.comdrugbank.com The conversion of methenamine to formaldehyde is a pH-dependent process. The half-life for this conversion significantly increases as the urine becomes more alkaline. At a urinary pH of 5.0, the half-life of methenamine conversion is about 20 hours. This increases dramatically to approximately 400 hours at a pH of 6.5. nih.gov This underscores the critical importance of maintaining an acidic urine environment for the therapeutic efficacy of the drug.

Elimination and Renal Excretion

Pharmacodynamics of Formaldehyde Release in the Urinary Tract

The antibacterial effect of this compound is entirely dependent on the in-situ generation of formaldehyde within the urinary tract. nih.gov Methenamine itself is essentially inactive until it is excreted and concentrated in the urine. drugs.com In an acidic urinary environment, ideally at a pH of 5.5 or less, methenamine is hydrolyzed to formaldehyde and ammonia. drugs.comhres.ca Formaldehyde exerts a nonspecific bactericidal action by denaturing bacterial proteins and nucleic acids. drugbank.com

The rate and extent of formaldehyde release are directly influenced by the pH of the urine. As the urinary pH approaches 6.0, the amount of formaldehyde released decreases, and at levels above this, insufficient quantities are produced for a therapeutic effect. drugs.com

Effect of pH on Methenamine Conversion to Formaldehyde
Urine pHHalf-life of ConversionReference
5.0~20 hours nih.gov
6.5~400 hours nih.gov

The onset of antibacterial activity in the urine occurs within 30 minutes following the administration of a single 1-gram dose of methenamine. drugbank.comdroracle.ai However, achieving a consistent and protective antibacterial effect requires regular dosing to maintain adequate concentrations of formaldehyde in the urine. droracle.ai Studies have shown that bactericidal concentrations of formaldehyde (greater than 28 µg/ml) can be achieved within 3 hours in urine with a pH of 6.0, containing a methenamine concentration of 750 µg/ml. nih.gov

Factors Influencing Formaldehyde Concentration in Urine

The therapeutic efficacy of this compound is critically dependent on the hydrolysis of methenamine to formaldehyde within the urinary tract. This chemical conversion is not constant but is instead influenced by several physiological and pharmacokinetic factors. The primary determinants of urinary formaldehyde concentration are urinary pH, the volume of urine produced, and the duration the urine is retained in the bladder.

Urinary pH: The Critical Determinant

The conversion of methenamine to formaldehyde is a pH-dependent chemical reaction. taylorandfrancis.com Acidic urine is essential for this hydrolysis to occur to a significant degree. taylorandfrancis.com In vitro studies have established that to achieve an effective concentration of formaldehyde, the urinary pH should ideally be 5.85 or lower. nih.govnih.gov At a physiological pH, such as that of blood, almost no hydrolysis of methenamine takes place, rendering it virtually inactive systemically. taylorandfrancis.com The acidic environment of the urine, particularly in the bladder, facilitates the slow breakdown of methenamine into formaldehyde and ammonia, which are the active antibacterial components. taylorandfrancis.com

Research indicates that bacteriocidal levels of formaldehyde are more frequently observed in patients with acidic urine compared to those with alkaline urine. nih.govepistemonikos.org While this compound itself contributes to acidifying the urine due to the mandelic acid component, co-administration of urinary acidifiers like ascorbic acid has been studied to enhance formaldehyde production. nih.govepistemonikos.org However, the effect of ascorbic acid on lowering urine pH can be inconsistent. mdedge.com

A clinical study involving patients on intermittent catheterization receiving different this compound regimens demonstrated the relationship between urinary pH and the resulting formaldehyde concentrations. The data from two patients are summarized below.

Table 1: Mean Urinary pH and Formaldehyde Concentrations with Different this compound Regimens mdedge.com

Treatment RegimenPatient 1 - Mean pH (±SD)Patient 1 - Mean Formaldehyde Concentration (µg/mL) (±SD)Patient 2 - Mean pH (±SD)Patient 2 - Mean Formaldehyde Concentration (µg/mL) (±SD)
X5.67 (±0.22)118.8 (±25.0)5.75 (±0.61)64.3 (±45.0)
Y5.99 (±0.37)112.3 (±50.0)5.51 (±0.28)143.0 (±77.0)
Z5.89 (±0.20)102.0 (±60.0)6.21 (±0.53)92.9 (±61.0)
X = this compound 1 g four times daily; Y = this compound 1 g and ascorbic acid 1 g four times daily; Z = this compound 1 g, ascorbic acid 1 g, and cranberry cocktail 250 mL four times daily.

Influence of Urine Volume and Bladder Retention Time

Urinary concentrations of formaldehyde are also affected by urine volume. oup.com Higher fluid intake, leading to a larger volume of urine, can dilute the concentration of both methenamine and the liberated formaldehyde. For instance, with a daily urine volume of 1000–1500 mL and a urine pH of 6, a 2 g daily dose of methenamine hippurate is expected to yield a urinary formaldehyde concentration of 18 to 60 µg/mL.

Furthermore, the hydrolysis of methenamine to formaldehyde is a time-dependent process. taylorandfrancis.com It has been suggested from in vitro studies that even in an acidic urine environment (pH 5 to 6), it may take between 30 to 90 minutes for methenamine to generate an inhibitory concentration of formaldehyde. mdedge.com Consequently, conditions that reduce the time urine is held in the bladder, such as the use of an indwelling Foley catheter with continuous drainage, may limit the efficacy of methenamine treatment because there is insufficient time for therapeutically effective concentrations of formaldehyde to be produced. mdedge.com Patients who can retain urine for longer periods are more likely to achieve and maintain bactericidal concentrations of formaldehyde.

Antimicrobial Spectrum and Resistance Research

Broad-Spectrum Activity Against Urinary Tract Pathogens

Methenamine (B1676377) mandelate's therapeutic effect is derived from its hydrolysis in acidic urine into formaldehyde (B43269) and ammonia (B1221849). globalrx.comnih.govmazums.ac.ir Formaldehyde, a potent, non-specific bactericidal agent, denatures bacterial proteins and nucleic acids, leading to the inhibition of a wide array of urinary tract pathogens. mazums.ac.irtandfonline.comnih.gov This broad-spectrum activity is a key characteristic of its utility in managing UTIs. globalrx.com

Research and clinical use have demonstrated that the formaldehyde generated from methenamine mandelate (B1228975) is effective against both Gram-positive and Gram-negative bacteria that commonly cause UTIs. sci-hub.se This includes organisms such as Staphylococcus aureus and Enterococcus faecalis (Gram-positive), as well as a host of Gram-negative pathogens. globalrx.comnih.gov The non-specific nature of formaldehyde's interaction with essential bacterial components contributes to its wide range of activity. tandfonline.comsci-hub.se

Methenamine mandelate has shown efficacy against the most common uropathogens. nih.gov Escherichia coli, the causative agent in the majority of UTIs, is susceptible to the formaldehyde produced. globalrx.comglobalrx.comunmc.edu Other significant Gram-negative pathogens such as Klebsiella species and Proteus species are also generally inhibited. unmc.eduovid.comluc.edu However, the effectiveness against Proteus spp. can be compromised as these bacteria produce urease, which alkalinizes the urine and can hinder the conversion of methenamine to formaldehyde. mazums.ac.irdroracle.ai

Table 1: Antimicrobial Spectrum of this compound Against Common Uropathogens

Pathogen Gram Stain Susceptibility to Formaldehyde from this compound
Escherichia coli Negative Generally Susceptible globalrx.comglobalrx.comunmc.edu
Klebsiella spp. Negative Generally Susceptible unmc.eduovid.comluc.edu
Proteus spp. Negative Susceptible, but efficacy may be reduced by urine alkalinization mazums.ac.irunmc.edumedscape.com
Enterococcus faecalis Positive Susceptible globalrx.comnih.gov
Staphylococcus aureus Positive Susceptible globalrx.com

Mechanisms of Antimicrobial Resistance and Non-Development of Resistance to Formaldehyde

A significant advantage of this compound is the low potential for the development of bacterial resistance. mazums.ac.irresearchgate.net This is in stark contrast to conventional antibiotics, where resistance is a growing global concern. tandfonline.comnih.govformacare.eu

Unlike antibiotics that target specific bacterial enzymes or cellular processes, formaldehyde acts as a non-specific antiseptic agent. tandfonline.comsci-hub.se This multi-targeted action makes it exceedingly difficult for bacteria to develop resistance mechanisms. nih.govmazums.ac.irdroracle.ai While resistance to antibiotics like trimethoprim-sulfamethoxazole among uropathogens has steadily increased, bacteria have not been shown to develop resistance to formaldehyde at the concentrations achieved in the urine with methenamine therapy. nih.govsci-hub.se Studies have highlighted that patients treated with antibiotics for UTI prophylaxis often develop increased antibiotic resistance, a phenomenon not observed with methenamine treatment. nih.gov

In an era of increasing multidrug resistance, this compound is considered a valuable tool. tandfonline.comsci-hub.senih.gov Its unique mechanism of action provides an effective prophylactic option that does not contribute to the selection pressure that drives antibiotic resistance. droracle.airesearchgate.netcaringsunshine.com For patients with recurrent UTIs caused by multidrug-resistant organisms, methenamine can be a crucial component of their management strategy, helping to reduce the frequency of infections and the need for broad-spectrum antibiotics. tandfonline.comsci-hub.senursing.com

Table 2: Comparison of Resistance Development

Antimicrobial Agent Mechanism of Action Development of Resistance
This compound Hydrolyzes to formaldehyde, a non-specific antiseptic that denatures proteins and nucleic acids. mazums.ac.irtandfonline.comnih.gov Resistance to formaldehyde has not been shown to develop. nih.govmazums.ac.irresearchgate.netnih.govplos.org
Conventional Antibiotics Target specific bacterial pathways or structures (e.g., cell wall synthesis, protein synthesis). Bacteria can develop resistance through various mechanisms like target modification, enzymatic degradation, or efflux pumps. nih.gov

Therapeutic Applications Beyond Prophylaxis

While primarily used for prevention, this compound has been explored for other therapeutic applications in the urinary tract.

There is limited evidence to support the use of this compound as an adjunctive therapy in the treatment of acute UTIs. Its primary mechanism of action is to prevent bacterial growth in the urine, making it more suitable for prophylaxis rather than treating an established infection. drugs.comresearchgate.net

Methenamine has shown efficacy in preventing UTIs in patients undergoing genitourinary surgical procedures. nih.gov A randomized, double-blind, placebo-controlled trial involving patients undergoing gynecologic surgery demonstrated that prophylactic treatment with methenamine hippurate significantly lowered the incidence of postoperative bacteriuria and UTIs. nih.gov Another study also noted that this compound was associated with a lower frequency of UTIs after prostatectomy compared to no therapy. nih.gov

The table below presents a summary of findings related to post-surgical UTI prevention:

StudySurgical ProcedureKey Findings
Schiøtz and Guttu (2002) Gynecologic surgeryMethenamine hippurate significantly reduced postoperative asymptomatic bacteriuria and symptomatic UTIs. nih.govnih.gov
Freeman et al. (1968) ProstatectomyThis compound was associated with less frequent UTIs post-prostatectomy. nih.gov

Adverse Event Profiles and Safety Research

Incidence and Nature of Adverse Reactions

Minor side effects associated with methenamine (B1676377) mandelate (B1228975) have been reported in less than 3.5% of patients. drugs.comnih.gov These reactions are typically reversible upon discontinuation of the drug. drugs.com

Commonly reported adverse reactions are generally mild and may include:

Gastrointestinal disturbances: Nausea, vomiting, diarrhea, abdominal cramps, and loss of appetite are among the most frequent side effects. medicinenet.commedlineplus.gov

Dermatological reactions: A generalized skin rash may occur occasionally. drugs.comhres.ca

Genitourinary symptoms: Dysuria (painful or difficult urination) can occur, particularly at higher doses. drugs.comnih.gov

Rare but more serious adverse reactions that warrant immediate medical attention include:

Severe allergic reactions: Symptoms can include rash, itching, hives, and swelling of the face, tongue, or throat. medicinenet.com

Hematuria: Both microscopic and, rarely, gross (visible) blood in the urine have been described. drugs.comhres.ca

Bladder irritation: High doses (8 grams daily for 3 to 4 weeks) have been linked to bladder irritation, painful and frequent urination, and albuminuria (protein in the urine). drugs.comnih.gov

The following table summarizes the reported adverse reactions to methenamine mandelate:

Table 1: Reported Adverse Reactions to this compound
System Organ Class Common (≥1/100 to <1/10) Uncommon (≥1/1,000 to <1/100) Frequency Not Reported
Gastrointestinal Nausea, Vomiting, Diarrhea, Abdominal Cramps, Loss of Appetite medicinenet.commedlineplus.gov Gastric irritation drugs.com Upset stomach, Stomatitis drugs.comdrugs.com
Dermatologic Rash, Pruritus drugs.com Generalized skin rash drugs.comhres.ca
Genitourinary Bladder irritation drugs.com Dysuria, Hematuria, Urinary frequency, Albuminuria drugs.comdrugs.com
Hepatic Elevated AST, Elevated ALT drugs.comdrugs.com
Hypersensitivity Hypersensitivity reactions drugs.com
Metabolic Anorexia drugs.com

| Ocular | | | Anterior uveitis drugs.com |

Organ-Specific Safety Concerns

This compound is contraindicated in patients with renal insufficiency. drugs.comnih.govnih.gov The drug's efficacy relies on its excretion into the urine, and impaired renal function can lead to drug accumulation and potential toxicity. droracle.ai Patients with severe kidney disease may experience an increase in kidney-related side effects. mayoclinic.org

High doses of methenamine have been associated with albuminuria and gross hematuria. drugs.comnih.gov Furthermore, methenamine may cause uric acid crystals to form in the urine, which could lead to the development of kidney stones. webmd.com It is also advised to avoid methenamine in patients with gout, as it may precipitate urate crystals in their urine. hres.canih.gov

Gastrointestinal disturbances are among the most frequently reported side effects of this compound. medicinenet.comdrugs.comhres.ca These can manifest as nausea, vomiting, diarrhea, abdominal cramps, upset stomach, and loss of appetite. medicinenet.commedlineplus.gov Gastric irritation has also been noted. drugs.com The formation of formaldehyde (B43269) in the stomach, in addition to the urine, may be a contributing factor to these gastrointestinal side effects. nih.gov

Dermatological reactions to this compound, while not as common as gastrointestinal effects, can occur. A generalized skin rash is an occasional side effect. drugs.comhres.ca Other reported dermatological manifestations include pruritus (itching). drugs.com In cases of a severe allergic reaction, hives may also be present. medlineplus.gov

Long-Term Safety and Carcinogenic Potential Studies

This compound is considered suitable for long-term therapy due to its safety profile and the fact that bacterial resistance to the nonspecific bactericidal action of formaldehyde does not typically develop. drugs.com A U.S. Public Health Service Cooperative Study that followed 249 males over a two-year period found the side effects from long-term use to be negligible. google.com

Concerns about the carcinogenic potential of methenamine have been raised due to its conversion to formaldehyde, a known carcinogen. nih.govplos.org However, multiple studies have not found a direct link between methenamine use and cancer. nih.govplos.org Animal models have not shown evidence of carcinogenicity or an increase in neoplasm rates when methenamine was administered orally. nih.govplos.org Limited lifetime studies in rats and mice using oral administration also showed no indication of a carcinogenic potential. europa.eu Furthermore, no case reports have documented cancer arising as a result of methenamine use. nih.govplos.org

Drug Interactions and Concomitant Therapies

Interactions Affecting Urinary pH

The conversion of methenamine (B1676377) to formaldehyde (B43269) is most efficient in a highly acidic environment, specifically at a urinary pH of 5.5 or lower. nih.govdrugs.com Therefore, concomitant use of substances that alkalinize the urine can significantly diminish the antibacterial effectiveness of methenamine mandelate (B1228975). drugs.comdrugs.com

Key substances and drug classes that can increase urinary pH and interfere with methenamine therapy include:

Carbonic Anhydrase Inhibitors : Medications such as acetazolamide (B1664987) and methazolamide (B1676374) can alkalinize the urine, reducing the conversion of methenamine to formaldehyde. drugs.combuzzrx.comwellrx.com Concurrent use should generally be avoided. drugs.com

Antacids : The use of antacids, particularly those containing sodium bicarbonate or sodium carbonate, can raise urinary pH and should be avoided. droracle.aiwebmd.com If antacids are necessary, some products may be used if dosing times are separated by at least one hour, though frequent urine pH monitoring is advisable. drugs.comdrugs.com

Thiazide Diuretics : This class of drugs can also lead to a more alkaline urine, potentially reducing the efficacy of methenamine. drugs.com

Alkalinizing Foods and Beverages : Certain dietary choices, such as milk products and most fruits or fruit juices (including orange juice), can alkalinize the urine. wellrx.com Patients are often advised to restrict these foods to maintain an acidic urinary environment. wellrx.commayoclinic.org Conversely, diets rich in protein or foods like cranberries may help acidify the urine. mayoclinic.org

It is recommended to monitor urinary pH to ensure it remains in the optimal acidic range for the drug's action. drugs.commayoclinic.org If acidification is unattainable, such as in the presence of urea-splitting bacteria like some Proteus or Pseudomonas strains that raise urine pH, methenamine mandelate is not recommended. nih.govdrugs.com

Table 1: Interactions Affecting Urinary pH

Interacting Agent/ClassEffect on Urinary pHImpact on this compound EfficacyManagement Recommendation
Carbonic Anhydrase Inhibitors (e.g., Acetazolamide, Methazolamide)Increases pH (Alkalinization)Decreased conversion to formaldehyde, reducing antibacterial effect. drugs.commedindia.netdrugs.comAvoid concomitant use if possible. drugs.com
Antacids (e.g., Sodium Bicarbonate, Sodium Carbonate)Increases pH (Alkalinization)Inhibits conversion to formaldehyde, reducing effectiveness. droracle.aiwebmd.comAvoid use. If necessary, separate dosing by at least one hour and monitor urine pH. drugs.comdrugs.com
Thiazide DiureticsIncreases pH (Alkalinization)May decrease antibacterial effectiveness. drugs.comAvoid concomitant use if possible. drugs.com
Potassium or Sodium CitrateIncreases pH (Alkalinization)Decreases antibacterial effectiveness by inhibiting formaldehyde conversion. medicinenet.comscbdd.comAvoid concomitant use. medicinenet.com
Alkalinizing Foods (e.g., Milk products, most fruits)Increases pH (Alkalinization)May interfere with drug action. wellrx.comRestrict or avoid during therapy. wellrx.commayoclinic.org

Interactions with Other Medications

Beyond interactions that modulate urinary pH, this compound can have direct interactions with other medications.

Sulfonamides : A significant and clinically important interaction occurs with sulfonamide antibiotics (e.g., sulfamethizole, sulfamethoxazole). drugs.comdrugs.com In the acidic urine required for methenamine's activity, the formaldehyde generated can react with some sulfonamides to form an insoluble precipitate. nih.govdrugs.comscbdd.com This interaction not only renders the sulfonamide inactive but also carries a risk of crystalluria (crystal formation in the urine). drugs.comyoutube.com Therefore, the concurrent administration of this compound and sulfonamides is contraindicated. drugs.comdrugs.com

Salicylates : The acidified urine resulting from this compound therapy can affect the excretion of other drugs. For instance, the renal excretion of salicylates (such as aspirin) may be reduced in acidic urine, potentially leading to increased serum salicylate (B1505791) levels. drugs.commedicinenet.com

Table 2: Interactions with Other Medications

Interacting MedicationMechanism of InteractionClinical ConsequenceManagement Recommendation
Sulfonamides (e.g., Sulfamethizole, Sulfamethoxazole)Formaldehyde, produced from methenamine in acidic urine, forms an insoluble precipitate with the sulfonamide. nih.govscbdd.comInactivation of the sulfonamide and increased risk of crystalluria. drugs.comyoutube.comContraindicated; do not administer concurrently. drugs.comdrugs.com
Salicylates (e.g., Aspirin)Reduced renal excretion of salicylates in the acidified urine. drugs.comPotential for increased serum salicylate concentrations. drugs.commedicinenet.comMonitor for signs of salicylate toxicity.

Impact on Gut Microbiota and Urinary Microbiome

The widespread use of traditional antibiotics can have significant and lasting disruptive effects on the body's commensal microbial communities, including the gut and urinary microbiomes. nih.govplos.org Such disruptions, or dysbiosis, can alter the vaginal microbiota, leading to a loss of protective Lactobacillus species and an increased risk of recurrent urinary tract infections (rUTIs). nih.govplos.org

Methenamine, as a non-antibiotic urinary antiseptic, offers a potential advantage in this regard. nih.gov Its action is localized to the urinary tract, as it requires an acidic environment to be converted to formaldehyde, and it does not generate significant levels of formaldehyde in the gut. nih.gov This localized, non-specific bactericidal/bacteriostatic action may help preserve the microbial diversity of the gut. nih.govnih.gov While the effects of many non-antibiotic drugs on gut bacteria are still being studied, some medications have been shown to alter the gut microbiome composition. youtube.commdpi.com

Research into the impact of methenamine on the urinary microbiome (urobiome) is emerging. Studies using sensitive molecular methods have shown that even the healthy urinary tract contains commensal microbial communities. nih.govplos.org A longitudinal study evaluating the effect of methenamine hippurate (a different salt of methenamine) on the urobiome of postmenopausal women with rUTIs suggested that methenamine may help preserve protective microbial diversity compared to antibiotics. nih.govplos.org Further research indicated that methenamine hippurate treatment in aged mice and in women was associated with increased urinary secretory IgA, which may help in controlling commensal bacteria and promoting the normalization of the urinary microbiota. nih.gov The effects of methenamine on the urobiome are still an area of active investigation. luc.edu

Methodological Considerations in Methenamine Mandelate Research

Challenges in Study Design for Urinary Antiseptics

The investigation of urinary antiseptics like methenamine (B1676377) mandelate (B1228975) is fraught with inherent challenges that can complicate clinical trial design and interpretation. A significant hurdle is the diverse and often complex patient populations who suffer from recurrent UTIs. These populations can include the elderly, patients with neurogenic bladders, and individuals with indwelling catheters, each presenting unique physiological variables that can influence treatment outcomes. nih.govbmj.comresearchgate.net

Furthermore, the very nature of a prophylactic treatment requires long-term study to ascertain true effectiveness, which can lead to issues with patient adherence and follow-up. nih.govclinicaltrials.gov Designing trials that can effectively control for the multitude of confounding variables, such as underlying urological abnormalities, varying fluid intake, and differences in personal hygiene practices, presents a considerable methodological challenge. bmj.com The choice of an appropriate comparator—be it a placebo, another antiseptic, or an antibiotic—also requires careful consideration to ensure the clinical relevance of the findings. bmj.comnih.gov Many older studies, which form a significant part of the evidence base for methenamine mandelate, often lack the rigorous design and reporting standards of modern clinical trials, including adequate descriptions of randomization, allocation concealment, and blinding. bmj.com

Importance of Urine pH Monitoring in Clinical Studies

A critical methodological aspect in the study of this compound is the diligent monitoring of urinary pH. The efficacy of this compound is fundamentally dependent on its conversion in an acidic environment to formaldehyde (B43269), its active bactericidal component. clinicaltrials.govbohrium.comnih.govdroracle.aiasm.org This conversion is significantly diminished in alkaline urine, potentially rendering the treatment ineffective. clinicaltrials.govdroracle.ai

In vitro studies have demonstrated a clear relationship between urine pH and the rate of formaldehyde generation. The half-life of methenamine's conversion to formaldehyde can increase dramatically as the pH rises, from approximately 20 hours at a pH of 5.0 to around 400 hours at a pH of 6.5. nih.gov This underscores the necessity for maintaining a urinary pH below 6.0, and ideally around 5.5 or lower, to achieve therapeutic concentrations of formaldehyde. droracle.ainih.gov

Therefore, clinical trials investigating this compound must incorporate regular and standardized urine pH monitoring to correlate with clinical outcomes. Some studies have included the co-administration of acidifying agents like ascorbic acid to achieve the target pH, although the consistent effectiveness of this practice has been debated. nih.govnih.gov The failure to consistently achieve and document an acidic urinary environment in study participants represents a significant confounding variable that can impact the reliability of trial results.

Table 1: In Vitro Relationship Between Urine pH and Methenamine Conversion to Formaldehyde
Urine pHApproximate Half-life of Methenamine Conversion (hours)Time to Reach Bactericidal Formaldehyde Concentration (>28 µg/mL) with 750 µg/mL Methenamine
5.020Not explicitly stated, but rapid
6.0Not explicitly stated3 hours
6.5400Significantly delayed or not achieved
Table 2: Impact of pH on Antibacterial Activity of Urine After this compound Ingestion in Healthy Subjects
Subject GroupUrine pH RangeAntibacterial Activity
Subjects with inhibitory urine5.7 to 6.2Inhibited growth of most representative urinary pathogens
Subject with highest urinary pH>6.2No inhibition of bacterial growth

Standardization of Outcome Measures in UTI Prevention Trials

A significant challenge in synthesizing the evidence for this compound in UTI prevention is the lack of standardized outcome measures across clinical trials. Historically, studies have used a variety of endpoints, making direct comparisons and meta-analyses difficult. nih.gov

Commonly reported outcomes include:

Bacteriuria: The presence of bacteria in the urine, often defined by a colony count threshold (e.g., >10^5 organisms/mL). nih.gov However, asymptomatic bacteriuria does not always correlate with a clinical infection, and its relevance as a primary endpoint is debated. nih.gov

Symptomatic UTI: The presence of clinical symptoms of a UTI, which may or may not be accompanied by a positive urine culture. physiciansweekly.comnih.gov The definition of what constitutes a "symptomatic UTI" can vary between studies. nih.gov

Recurrence Rate: The number of UTIs experienced by a patient over a defined period. nih.gov The definition of recurrence (e.g., number of infections per year) can differ. bmj.com

Time to First Recurrence: The duration of time a patient remains free of infection. nih.gov

Need for High-Quality Clinical Trials

Much of the existing research on this compound is several decades old and may not meet contemporary standards for clinical trials. bmj.com A recurring theme in the literature is the call for more robust, large-scale, and well-designed randomized controlled trials to definitively establish the efficacy and safety of this compound for the prevention of recurrent UTIs. clinicaltrials.govphysiciansweekly.comnih.gov

Key areas for improvement in future trials include:

Larger Sample Sizes: Many older studies were conducted with small patient cohorts, limiting their statistical power. nih.gov

Rigorous Methodology: Future studies should adhere to modern reporting guidelines, with clear descriptions of randomization, blinding, and allocation concealment to minimize bias. bmj.com

Long-term Follow-up: Given the prophylactic nature of the treatment, extended follow-up periods are necessary to assess long-term efficacy and safety. clinicaltrials.gov

Standardized Interventions and Outcomes: Consistent dosing regimens, inclusion of placebo controls, and the use of standardized and clinically relevant outcome measures are essential. nih.govclinicaltrials.gov

The successful execution of such high-quality trials would provide a clearer understanding of the role of this compound in the modern management of recurrent UTIs, particularly as an alternative to long-term antibiotic prophylaxis. nih.govnih.gov

Future Directions and Research Gaps

Exploration of Novel Delivery Systems

The efficacy of methenamine (B1676377) mandelate (B1228975) is dependent on maintaining an acidic urinary pH (below 5.5) to facilitate its conversion to formaldehyde (B43269). pharmacy180.comnih.gov Challenges in consistently achieving and maintaining this acidic environment can limit its effectiveness. urologytimes.com Future research should focus on the development of novel drug delivery systems (DDS) to overcome this limitation and enhance the therapeutic efficacy of methenamine mandelate.

Advanced drug delivery technologies could provide controlled and sustained release of this compound directly within the urinary bladder. This would help to ensure a localized and consistent concentration of the active compound, thereby maintaining an optimal acidic microenvironment for formaldehyde production. frontiersin.org

Potential areas for exploration in novel delivery systems for this compound include:

Nanocarriers: Nanoparticle-based systems, such as liposomes, polymeric nanoparticles, and nanogels, could encapsulate this compound. nih.govacs.org These systems can be designed for targeted delivery to the bladder urothelium and controlled release, which could improve drug bioavailability and residence time within the bladder. frontiersin.orgresearchgate.net

Mucoadhesive Formulations: The development of mucoadhesive micro or nanoparticles could prolong the contact time of the drug with the bladder lining. researchgate.netnih.gov These formulations adhere to the mucous layer of the urothelium, resisting washout from urine flow and allowing for a sustained release of this compound. frontiersin.org

Hydrogel-Based Systems: Polymeric hydrogels can be used as depot formulations on the bladder walls. frontiersin.orgnih.gov These systems can be instilled into the bladder where they would swell and release the drug over an extended period.

Device-Integrated Delivery: For patients with indwelling catheters, integrating this compound into the catheter material itself is a promising avenue. nih.govresearchgate.net This could be achieved through coatings or by incorporating the drug into a polymer matrix, providing a slow and sustained release directly into the bladder. news-medical.net

Table 1: Potential Novel Delivery Systems for this compound

Delivery System Potential Advantages for this compound
Nanocarriers Targeted delivery to bladder tissue, controlled and sustained release, protection of the drug from degradation. frontiersin.orgacs.org
Mucoadhesive Systems Prolonged residence time in the bladder, resistance to urine washout, enhanced drug absorption. researchgate.netnih.govfrontiersin.org
Hydrogels Depot formulation for extended drug release, high drug loading capacity, biocompatibility. frontiersin.orgnih.gov
Device-Integrated Systems Localized and continuous drug delivery for catheterized patients, potential to reduce catheter-associated UTIs. nih.govresearchgate.net

Further Investigation into Long-Term Effects on Host Microbiota

The widespread use of antibiotics has been linked to significant disruptions of the gut and vaginal microbiota, which can, in turn, increase the risk of recurrent UTIs. nih.gov this compound, as a non-antibiotic antiseptic, is presumed to have a lesser impact on the systemic microbiome as it is primarily active in the urinary tract. researchgate.net However, there is a notable lack of long-term studies evaluating the longitudinal effects of methenamine on the host's microbial communities. nih.gov

Future research is needed to comprehensively understand the impact of long-term this compound therapy on both the urinary and gastrointestinal microbiota. nih.gov Such studies are crucial to confirm its safety profile concerning the microbiome and to understand its full potential as an antibiotic-sparing agent.

Key research questions to be addressed include:

Does long-term use of this compound alter the composition and diversity of the urinary microbiome?

What are the effects of this compound on the gut microbiome, and how do these compare to the effects of long-term antibiotic prophylaxis?

Are there any downstream health consequences related to potential alterations in the host microbiota following prolonged this compound use?

Table 2: Known and Potential Effects on Host Microbiota: Antibiotics vs. This compound

Aspect Long-Term Antibiotic Prophylaxis This compound (Current Understanding and Research Gaps)
Gut Microbiota Can cause profound and lasting alterations, leading to a loss of beneficial bacteria. nih.gov Does not generate significant levels of formaldehyde in the gut, but the long-term impact is not well-studied and requires further investigation. nih.govresearchgate.net
Vaginal Microbiota Can lead to the loss of commensal Lactobacillus spp., increasing the risk of pathogenic species expansion. nih.gov The effect on the vaginal microbiome is largely unknown and represents a significant research gap.
Urinary Microbiota Can disrupt the native urinary microbial communities. May improve urothelial barrier function and potentially play a role in regulating urinary microbiota, though direct long-term studies are lacking. researchgate.net
Antimicrobial Resistance A major concern, with long-term use contributing to the development of resistant bacterial strains. nih.gov No evidence of bacterial resistance to formaldehyde has been observed. nih.gov

Studies in Specific Patient Populations (e.g., impaired renal function)

The use of this compound is contraindicated in patients with severe renal impairment. nih.gov This is because the drug is excreted by the kidneys, and in cases of renal insufficiency, there is a risk of drug accumulation. acs.org Furthermore, patients with severe renal disease may not be able to produce a sufficiently acidic urine, which is necessary for the conversion of methenamine to its active form, formaldehyde. acs.org

Despite this contraindication, there is a lack of robust clinical studies investigating the use of this compound in patients with varying degrees of renal impairment. nih.gov This represents a significant research gap, as a better understanding of the pharmacokinetics of this compound in this population could potentially allow for its use in a wider range of patients, perhaps with dose adjustments.

Future research should aim to:

Conduct pharmacokinetic studies of this compound in patients with mild to moderate renal impairment to determine appropriate dosing regimens.

Evaluate the efficacy and safety of this compound in specific patient populations who are at high risk for recurrent UTIs and may also have compromised renal function, such as the elderly. news-medical.net

Explore the potential for using this compound in patients with end-stage renal disease (ESRD), although current evidence suggests it would be ineffective due to the inability to produce acidic urine. acs.org

Table 3: this compound Use in Impaired Renal Function: Current Status and Research Gaps

Renal Function Status Current Recommendations/Contraindications Research Gaps
Normal Renal Function Considered a viable option for UTI prophylaxis. nih.gov Further studies on long-term efficacy and effects on microbiota are needed.
Mild to Moderate Renal Impairment Use with caution is often advised, but specific guidelines are lacking. researchgate.net Lack of pharmacokinetic and clinical studies to guide dosing and assess safety and efficacy. nih.gov
Severe Renal Impairment (including ESRD) Contraindicated due to risk of drug accumulation and lack of efficacy. nih.govacs.org Limited data, with no clinical trials investigating its use in this population. nih.gov

Comprehensive Economic and Health Outcomes Analyses

Recent studies have begun to evaluate the cost-effectiveness of methenamine (as the hippurate salt) compared to antibiotic prophylaxis for the prevention of recurrent UTIs. The ALTAR trial, a multicentre, randomized, non-inferiority trial, found that over 18 months, methenamine hippurate was, on average, less costly and more effective in terms of quality-adjusted life years (QALYs) gained than antibiotic prophylaxis. frontiersin.org However, these findings were subject to uncertainty.

While these studies provide valuable insights, there is a need for more comprehensive economic and health outcomes analyses. Future research in this area should:

Conduct long-term economic evaluations that extend beyond the typical trial period to model the lifetime costs and benefits of this compound versus antibiotic prophylaxis. nih.gov

Incorporate the societal costs of antibiotic resistance into economic models. When the cost of antimicrobial resistance was considered in a sensitivity analysis of the ALTAR trial data, methenamine hippurate was more likely to be considered cost-effective.

Perform economic analyses specifically on this compound, as most of the current economic data is on the hippurate salt.

Evaluate the impact of this compound on broader health outcomes, such as patient satisfaction, quality of life, and the reduction in the need for further medical interventions.

Table 4: Summary of Economic and Health Outcomes Analyses of Methenamine

Study/Analysis Key Findings Future Research Directions
ALTAR Trial (Within-trial analysis) Over 18 months, methenamine hippurate was on average less costly and more effective than antibiotic prophylaxis, but with uncertainty. frontiersin.org Longer-term follow-up studies to reduce uncertainty in lifetime cost-effectiveness models.
ALTAR Trial (Sensitivity analysis with AMR cost) When the cost of antimicrobial resistance was included, the probability of methenamine hippurate being cost-effective increased. Development of standardized methods for incorporating the societal cost of antibiotic resistance into economic evaluations.
Patient-Reported Outcomes Women in both methenamine and antibiotic groups were highly satisfied with their treatment. nih.gov More detailed qualitative studies to explore patient preferences and the impact on daily life.

Q & A

Q. What is the mechanism of action of methenamine mandelate, and how does urinary pH influence its antibacterial efficacy?

this compound decomposes in acidic urine (pH < 5.5) to release formaldehyde, which acts as a nonspecific antibacterial agent. Mandelic acid, its conjugate component, lowers urinary pH to promote this decomposition . Researchers should measure urinary pH during experiments to ensure optimal formaldehyde release, as pH > 5.5 significantly reduces efficacy .

Q. What are the standard protocols for dosing this compound in preclinical studies, and how is urinary pH monitored?

Typical preclinical dosing follows 1 g four times daily (adults) or 50 mg/kg/day (children). Urinary pH must be maintained below 5.5 using acidifying agents (e.g., ascorbic acid). pH monitoring involves portable meters or dipstick tests, with samples collected at consistent intervals to account for diurnal variations .

Q. What are the key contraindications and drug interactions associated with this compound in clinical research?

Avoid concurrent use with sulfonamides (risk of insoluble precipitate formation with formaldehyde) and alkaline urine-inducing drugs (e.g., antacids). Note that this compound may falsely elevate urinary catecholamine metabolite levels in assays .

Advanced Research Questions

Q. How can researchers design experiments to quantify formaldehyde release kinetics from this compound under varying urinary pH and concentration conditions?

Use in vitro models simulating urinary dynamics (e.g., continuous flow systems) with controlled pH (4.5–6.0) and methenamine concentrations (0.6–1 mg/mL). Formaldehyde can be quantified via spectrophotometry (Nash reagent) or HPLC . Include temperature controls (37°C) to mimic physiological conditions .

Q. How should conflicting clinical data on this compound’s efficacy in recurrent UTIs be addressed methodologically?

Conduct systematic reviews with sensitivity analyses to account for heterogeneity in older studies (e.g., small sample sizes, outdated protocols). Prioritize recent trials with standardized endpoints (e.g., UTI recurrence rate, urinary formaldehyde levels) and adjust for confounding variables like antibiotic resistance .

Q. What analytical techniques are most reliable for quantifying this compound in pharmaceutical formulations and biological samples?

Stability-indicating assays (e.g., UV-spectrophotometry with solid-phase extraction) are preferred for tablets . For biological fluids, LC-MS/MS offers high specificity for detecting methenamine and formaldehyde metabolites, avoiding interference from urinary compounds .

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) models optimize this compound dosing regimens for diverse patient populations?

Develop population PK models incorporating urinary excretion rates, pH variability, and renal function. Validate models using clinical data on formaldehyde concentration-time profiles and bacterial inhibition thresholds (e.g., MIC90 for common uropathogens) .

Q. What experimental approaches validate in vitro models of this compound’s activity against urea-splitting pathogens like Proteus mirabilis?

Use continuous-culture chemostats to simulate urinary tract conditions. Measure bacterial survival rates under varying pH (5.0–8.0) and formaldehyde concentrations. Compare results with in vivo data from animal models (e.g., murine UTI) .

Q. How do researchers assess the long-term impact of formaldehyde exposure on urinary tract mucosal integrity in chronic this compound use?

Conduct histopathological analyses in animal models (e.g., rats) after 6–12 months of treatment. Use biomarkers like urinary cytokines (IL-6, IL-8) and oxidative stress markers (malondialdehyde) to evaluate mucosal inflammation .

Q. What methodological frameworks are recommended for synthesizing evidence on this compound’s role in multidrug-resistant UTI prophylaxis?

Apply GRADE criteria to evaluate evidence quality, focusing on randomized controlled trials with comparator antibiotics. Subgroup analyses should stratify results by bacterial resistance profiles (e.g., ESBL-producing E. coli) and patient comorbidities (e.g., neurogenic bladder) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methenamine mandelate
Reactant of Route 2
Methenamine mandelate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.